4-Chloro-2-propylpyridine
Overview
Description
“4-Chloro-2-propylpyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
The synthesis of “4-Chloro-2-propylpyridine” is not explicitly mentioned in the available sources. However, there are general methods for the synthesis of chloropyridines2. These methods involve catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
The molecular structure of “4-Chloro-2-propylpyridine” is not explicitly provided in the available sources. However, a related compound, “4-Chloro-2-propylpyridine hydrochloride (1:1)”, has a molecular formula of C8H11Cl2N and an average mass of 192.086 Da3.Chemical Reactions Analysis
Specific chemical reactions involving “4-Chloro-2-propylpyridine” are not mentioned in the available sources. However, general principles of chemical reactions can be applied. For instance, chloropyridines can undergo nucleophilic substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-propylpyridine” are not explicitly mentioned in the available sources. However, related compounds like “4-Chloropyridine” have a molecular weight of 113.5451.Scientific Research Applications
Electrochemical Deposition of Aluminum
A study by Fang et al. (2015) discusses the use of a neutral ligand, 4-propylpyridine, complexed with AlCl3 in ionic liquid (IL) form. This IL facilitates the electrochemical deposition of aluminum, differing from conventional ILs by having an Al-containing cation as the electroactive species. This approach is beneficial for aluminum electrodeposition processes (Fang et al., 2015).
Photophysical Properties and Redox Behavior in Cyclometalated Complexes
Research by Neve et al. (1999) involves the synthesis of cyclometalated complexes of Iridium(III) using functionalized polypyridine ligands. These complexes exhibit oxidation and ligand-centered reduction processes, contributing to the understanding of photophysical properties and redox behavior in metal complexes (Neve et al., 1999).
Development of Metal Complexes for Various Applications
Liu et al. (2001) report on the reaction of 4′-chloro-2,2′:6′,2″-terpyridine with various alcohols, leading to the development of several metal complexes. These complexes have potential applications in fields like material science and catalysis (Liu et al., 2001).
Synthesis of Supramolecular Polymers
Schubert et al. (2002) describe an improved synthesis method for 4′-chloro-2,2′:6′,2′′-terpyridine, used for reacting with α,ω-bishydroxy-functionalized poly(propylene oxide). This work is relevant to the field of supramolecular chemistry, particularly in constructing non-covalent architectures (Schubert et al., 2002).
Applications in Photocatalytic Hydrogen Production
Research by Du et al. (2008) explores the use of Platinum(II) bi- and terpyridyl chloro complexes in photocatalytic hydrogen production from water. This study contributes significantly to renewable energy research, especially in understanding the mechanisms of hydrogen generation (Du et al., 2008).
Directed Lithiation and Synthesis Applications
Marsais et al. (1988) investigate the directed lithiation of 4-chloro and 4-fluoropyridines, leading to the synthesis of various disubstituted pyridines. This process is crucial in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals (Marsais et al., 1988).
Application in Olefin Oligo- and Polymerization
Fuhrmann et al. (1996) discuss the synthesis of group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes are applied in alpha-olefin oligo- and polymerization, indicating their significance in polymer science (Fuhrmann et al., 1996).
Water Oxidation Catalysis
Kaveevivitchai et al. (2012) explore a family of mononuclear Ru(II) complexes as catalysts for water oxidation. These findings contribute to the field of catalysis, particularly in energy and environmental applications (Kaveevivitchai et al., 2012).
Safety And Hazards
Specific safety and hazard information for “4-Chloro-2-propylpyridine” is not available in the sources I have access to. It’s crucial to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for “4-Chloro-2-propylpyridine” are not specified in the available sources. However, the field of chemical synthesis and drug discovery is continually evolving, with ongoing research into new methodologies and applications567.
Please note that this information is based on the available data and might not be fully accurate or complete. For detailed and specific information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
4-chloro-2-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACBIHLRDPQCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239790 | |
Record name | 4-Chloro-2-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-propylpyridine | |
CAS RN |
93856-98-5 | |
Record name | 4-Chloro-2-propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93856-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-propylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093856985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-propylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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